Specific Scientific Field: Polymer Chemistry
Methods of Application or Experimental Procedures: The method involves using bromoform (CHBr 3) to create block copolymers. In this study, N, N -dimethylacrylamide (DMA) and N -isopropylacrylamide (NIPAM) were used as exemplar monomers to synthesise PDMA- b -PNIPAM block copolymers of varying composition directly in water.
Results or Outcomes: This study demonstrates the potential for such a simple, inexpensive route to functional block copolymers.
Specific Scientific Field: Organic Chemistry
Summary of the Application: The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established. The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects.
Specific Scientific Field: Soil Science
Summary of the Application: In recent years, the study of soil organic matter (SOM) using NMR techniques has progressed rapidly.
Methods of Application or Experimental Procedures: In addition to routine liquid- and solid-state 13C NMR applications, 15N NMR spectra of natural abundant samples have been reported, but 15N-enriched material is more convenient to use due to the low natural abundance of 15N.
Results or Outcomes: These techniques have been reviewed and commented on in this paper.
Specific Scientific Field: Agricultural Science
Summary of the Application: Bromoform has potential use as a methane mitigating technology in Aotearoa New Zealand farm systems. This application is particularly relevant in the context of climate change, as methane is a potent greenhouse gas.
Summary of the Application: Bromoform is used in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom multiple bonds.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established.
Bromoform-13C is a stable isotopic variant of bromoform, which is a colorless liquid with a chloroform-like odor. It is denser than water, with a density of approximately 2.9 g/cm³, and is slightly soluble in water. Bromoform-13C is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems. Its chemical formula is , where the carbon atom is the stable isotope carbon-13.
Bromoform-13C exhibits notable biological activity:
The synthesis of bromoform-13C typically involves:
Bromoform-13C finds applications in various fields:
Research has shown that bromoform-13C interacts with haloperoxidase enzymes, which are crucial for various biochemical processes. These interactions help elucidate the metabolic pathways involving halogenated compounds and their ecological impacts. Additionally, studies indicate that bromoform can influence carbon monoxide levels in biological systems, further emphasizing its relevance in toxicological assessments .
Bromoform-13C belongs to a class of compounds known as haloforms. Here are some similar compounds:
Compound | Structure/Formula | Key Differences |
---|---|---|
Chloroform | Contains chlorine instead of bromine; less toxic. | |
Iodoform | Contains iodine; more reactive than bromoform. | |
Dibromomethane | One bromine atom replaced by hydrogen; less dense. | |
Tetrabromomethane | All hydrogen atoms replaced by bromine; more reactive. |
Bromoform-13C is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in biological systems and environmental studies.
Bromoform-13C represents a carbon-13 isotopically labeled variant of the trihalomethane compound bromoform. The compound exhibits the molecular formula ¹³CHBr₃, where the central carbon atom has been replaced with the carbon-13 isotope [1] [2] [3]. This isotopic substitution provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and mass spectrometry applications while maintaining the fundamental chemical properties of the parent compound.
The molecular architecture consists of a tetrahedral arrangement with the carbon-13 atom at the center, bonded to three bromine atoms and one hydrogen atom [4]. The compound maintains C₃ᵥ symmetry, characteristic of the trihalomethane family, with the carbon-13 isotope providing distinct spectroscopic signatures that differentiate it from the naturally occurring ¹²C variant [1] [2].
Property | Value | Source |
---|---|---|
Molecular Formula | ¹³CHBr₃ | Multiple commercial suppliers [1] [2] [3] |
Molecular Weight | 253.72 g/mol | ChemSpider, Sigma-Aldrich [2] [3] |
Monoisotopic Mass | 250.766191 Da | ChemSpider database [2] |
CAS Registry Number | 72802-81-4 | CAS Registry [1] [2] [3] |
InChI Key | DIKBFYAXUHHXCS-OUBTZVSYSA-N | PubChem database [1] [3] |
Bromoform-13C exhibits thermal properties consistent with its unlabeled counterpart, with a boiling point range of 146-150°C and a melting point of 5-8°C [3] [5]. These values reflect the strong intermolecular forces characteristic of heavy halogenated compounds, where the presence of three bromine atoms contributes significantly to the compound's thermal stability [6] [7].
The relatively low melting point indicates that the compound exists as a liquid at room temperature, facilitating its handling and application in analytical procedures [3] [7]. The boiling point range suggests good thermal stability under standard laboratory conditions, although elevated temperatures may lead to gradual decomposition [6] [7].
The compound demonstrates exceptionally high density characteristics, with a reported density of 2.974 g/cm³ [8], making it significantly denser than water. This property is attributed to the presence of three heavy bromine atoms within the molecular structure [9] [7]. The high density makes Bromoform-13C particularly useful for density separation applications in analytical chemistry and mineral processing [4].
The refractive index of n₂₀/D 1.596 [3] [5] indicates the compound's strong light-bending properties, consistent with its heavy halogen content. This optical property is valuable for identification and purity assessment using refractometric methods [10] [11].
Property | Value | Literature Reference |
---|---|---|
Boiling Point | 146-150°C | Sigma-Aldrich specifications [3] [5] |
Melting Point | 5-8°C | Sigma-Aldrich specifications [3] [5] |
Density | 2.974 g/cm³ | ChemNet database [8] |
Refractive Index | n₂₀/D 1.596 | Sigma-Aldrich specifications [3] [5] |
Specific Gravity | 2.89 (relative to water) | General bromoform data [12] |
Vapor Pressure | 5 mmHg at 20°C | General bromoform data [6] [12] |
Bromoform-13C exhibits limited aqueous solubility, with water solubility of approximately one part in 800 parts water, equivalent to about 3.0 g/L at 20°C [4] [13]. This poor water solubility is characteristic of halogenated hydrocarbons and reflects the compound's hydrophobic nature [4] [13].
In contrast, the compound demonstrates complete miscibility with most organic solvents, including ethanol, benzene, chloroform, diethyl ether, petroleum ether, acetone, and various oils [4] [13]. This broad solvent compatibility makes Bromoform-13C highly versatile for analytical applications and extraction procedures [4] [13].
Solvent | Solubility | Notes |
---|---|---|
Water | Very slightly soluble (1:800 parts) | Approximately 3.0 g/L at 20°C [4] [13] |
Ethanol | Miscible | Complete miscibility [4] [13] |
Benzene | Miscible | Complete miscibility [4] [13] |
Chloroform | Miscible | Complete miscibility [4] [13] |
Diethyl Ether | Miscible | Complete miscibility [4] [13] |
Petroleum Ether | Miscible | Complete miscibility [4] [13] |
Acetone | Miscible | Complete miscibility [4] [13] |
Oils | Miscible | Complete miscibility [4] [13] |
The isotopic enrichment of Bromoform-13C represents a significant enhancement over natural carbon-13 abundance. Commercial preparations typically achieve isotopic enrichment levels of ≥99 atom % ¹³C, representing an approximately 90-fold increase over the natural abundance of carbon-13, which occurs at only 1.1% in nature [3] [14] [15].
This high level of isotopic enrichment is critical for nuclear magnetic resonance applications, where the enhanced signal intensity from the carbon-13 nucleus provides improved sensitivity and resolution compared to natural abundance measurements [16] [17] [18]. The isotopic purity specification of ≥99% ensures minimal interference from unlabeled carbon-12 variants during analytical procedures [3] [5].
The monoisotopic mass of 250.766191 Da for Bromoform-13C reflects the mass contribution of the carbon-13 isotope compared to the standard bromoform molecule [2]. This mass difference of approximately 1 Da (M+1 pattern) is readily detectable using mass spectrometry techniques, enabling precise identification and quantification of the labeled compound in complex mixtures [2] [14].
The mass shift characteristic provides a valuable analytical tool for metabolic studies, reaction mechanism investigations, and quantitative analysis applications where isotopic labeling serves as an internal standard or tracer [16] [17] [14].
Parameter | Value | Significance |
---|---|---|
¹³C Isotopic Enrichment | ≥99 atom % | High isotopic labeling for NMR studies [3] [5] |
Isotopic Purity | ≥99% (CP) | Chemical purity specification [3] [5] |
Mass Shift | M+1 | Mass spectrometry identification [2] [14] |
Natural ¹³C Abundance (comparison) | 1.1% | Natural isotope reference [14] [15] |
Enrichment Factor | ~90-fold enrichment | Enhancement over natural abundance [14] [15] |
The stabilization of Bromoform-13C through copper wire addition represents a crucial aspect of maintaining compound integrity during storage and handling. Copper functions as an effective radical scavenging agent and antioxidant, preventing the formation of decomposition products that could compromise the compound's analytical utility [3] [19] [5].
The copper stabilization mechanism operates through the metal's ability to donate electrons to neutralize free radicals that may form during exposure to light, heat, or oxidative conditions [20] [21] [22]. This electron transfer process prevents the initiation of radical chain reactions that could lead to the breakdown of the carbon-bromine bonds [20] [23] [22].
Copper's effectiveness as a stabilizer stems from its multiple oxidation states and its ability to form stable complexes with organic molecules [20] [21] [24]. The metal can undergo reversible oxidation-reduction cycles, continuously providing antioxidant protection without being consumed in the process [25] [24]. This mechanism is particularly important for halogenated compounds like Bromoform-13C, which are susceptible to photodegradation and radical-mediated decomposition [26] [27].
Research has demonstrated that copper-containing stabilizers can significantly extend the shelf life of halogenated organic compounds by preventing the formation of reactive intermediates [20] [21] [24]. The copper wire format provides a convenient method for incorporating the stabilizer without introducing additional liquid phases that might interfere with analytical applications [3] [19] [5].
Stabilization Method | Mechanism/Purpose | Technical Details |
---|---|---|
Copper Wire Addition | Radical scavenging and antioxidant activity | Copper acts as electron donor to neutralize free radicals [20] [21] [24] |
Storage Conditions | Inert atmosphere storage recommended | Storage at +15°C to +25°C [3] [7] |
Light Protection | Prevents photodegradation | Light-sensitive compound requires dark storage [7] [26] |
Temperature Control | Maintains chemical integrity | Gradual decomposition occurs at elevated temperatures [6] [7] |
Acute Toxic;Irritant;Environmental Hazard